2-Amino-6-isopropoxybenzoic acid
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Overview
Description
2-Amino-6-isopropoxybenzoic acid is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with isopropyl bromide in the presence of a base to form 2-isopropoxybenzoic acid. This intermediate is then subjected to nitration to introduce a nitro group at the 6-position, followed by reduction to convert the nitro group to an amino group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-Amino-6-isopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-6-isopropoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methoxybenzoic acid
- 2-Amino-6-ethoxybenzoic acid
- 2-Amino-6-trifluoromethoxybenzoic acid
Uniqueness
2-Amino-6-isopropoxybenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-6-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
CYJYUXVLXAPSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
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